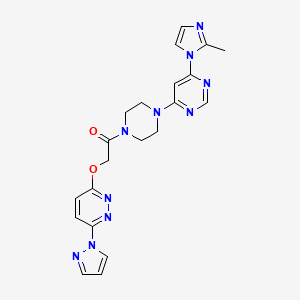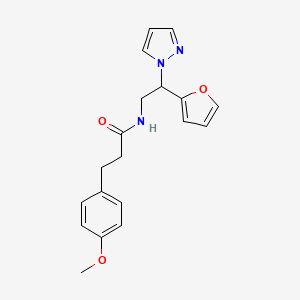![molecular formula C18H12N2O4 B2917345 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione CAS No. 303065-17-0](/img/structure/B2917345.png)
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione” is a complex organic molecule. It is also known as 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester . The molecular formula of this compound is C11H9NO4 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. The InChI string representation of the molecule isInChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 . This indicates the presence of an isoindole group, a dioxo group, and an ethyl group in the molecule . Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.19 . It has a predicted density of 1.368±0.06 g/cm3 . The predicted melting point is 113 °C, and the predicted boiling point is 345.7±25.0 °C . The compound also has a predicted vapor pressure of 6.04E-05mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds from 1H-indole-2,3-dione derivatives, which have shown significant antimicrobial activity. For instance, a study by Ashok et al. (2015) highlights the microwave and ultrasound-assisted synthesis of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, exhibiting high antimicrobial activity against both bacterial (Staphylococcus aureus, Escherichia coli) and fungal strains (Aspergillus niger, Candida metapsilosis) (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Molecular Transformations and Chemical Synthesis
Another aspect of research on this compound includes exploring its potential for facilitating molecular transformations and chemical synthesis. The study by Ramkumar and Nagarajan (2014) describes a method for preparing 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which serves as a key intermediate for synthesizing ellipticine quinone, showcasing its role in complex chemical syntheses (Ramkumar & Nagarajan, 2014).
Organic and Medicinal Chemistry
In the field of organic and medicinal chemistry, the compound's derivatives have been explored for their biological activities. A notable example includes the work by Andrade-Jorge et al. (2018), which investigated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, revealing its potential in addressing diseases like Alzheimer’s (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).
Advancements in Chemical Synthesis Techniques
Further advancements in the chemical synthesis techniques involving this compound have been documented, such as the streamlined access to 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, suggesting its utility in developing drug-like molecules through efficient synthetic methods (Tsirulnikov, Nikulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).
Propriétés
IUPAC Name |
2-[2-(2,3-dioxoindol-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-15-13-7-3-4-8-14(13)19(18(15)24)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVSPUSIUGUYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
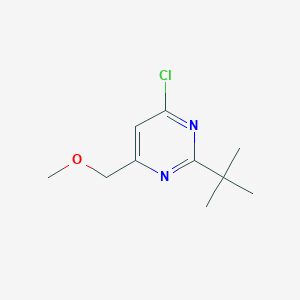
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
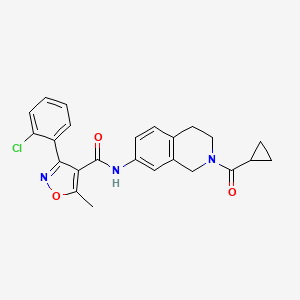
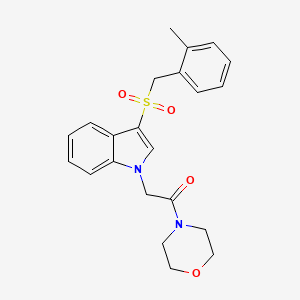
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)


![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)

